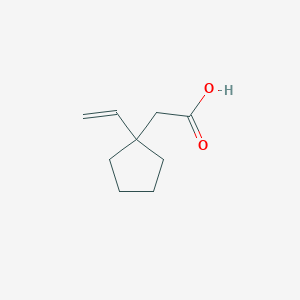
2-(1-Ethenylcyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethenylcyclopentyl)acetic acid is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclopentane, featuring an ethenyl group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethenylcyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclopentadiene with acetic acid under specific conditions to introduce the ethenyl group. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it viable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Ethenylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as alcohols or amines can be used in the presence of acid catalysts to form esters or amides.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of 2-(1-Ethylcyclopentyl)acetic acid.
Substitution: Formation of esters or amides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethenylcyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Ethenylcyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclopenten-1-yl)acetic acid
- 2-(1-Ethylcyclopentyl)acetic acid
- Cyclopentaneacetic acid
Uniqueness
2-(1-Ethenylcyclopentyl)acetic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethenyl group can participate in additional chemical reactions, such as polymerization or cross-linking, making this compound versatile for various applications.
Eigenschaften
Molekularformel |
C9H14O2 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-(1-ethenylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H14O2/c1-2-9(7-8(10)11)5-3-4-6-9/h2H,1,3-7H2,(H,10,11) |
InChI-Schlüssel |
ZDCQQDDBRMSRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1(CCCC1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


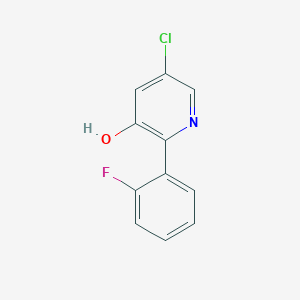
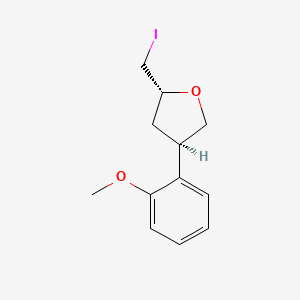

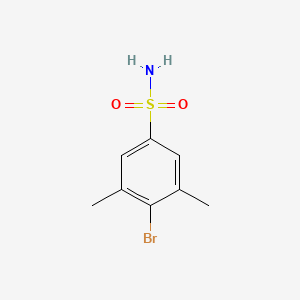

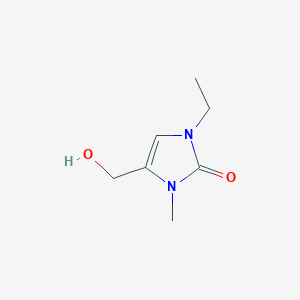
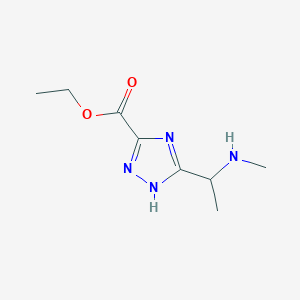

![2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}pyridine](/img/structure/B13227906.png)
![1-(4-Carboxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13227914.png)

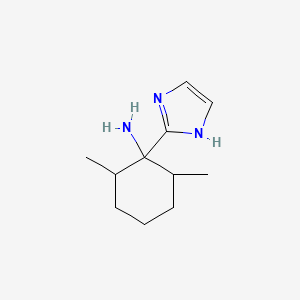
![2-[(3-Methylbutyl)amino]propanoic acid](/img/structure/B13227944.png)

